(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone
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Description
(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone is a useful research compound. Its molecular formula is C18H16F3N5O2S and its molecular weight is 423.41. The purity is usually 95%.
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Biological Activity
The compound (4-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone, identified by its CAS number 2034412-44-5, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes available research findings, including structure-activity relationships (SAR), case studies, and relevant data tables.
Chemical Structure and Properties
The molecular formula of the compound is C19H18F3N7O, with a molecular weight of 417.4 g/mol. The structure comprises a piperazine ring linked to a pyrimidine moiety and an isoxazole derivative, which are known for their biological activities.
1. Antimicrobial Activity
Research indicates that compounds featuring the isoxazole moiety exhibit significant antimicrobial properties. A study highlighted that derivatives of isoxazole possess selective inhibition against various bacterial strains, including Mycobacterium tuberculosis . The compound's structural components enhance its ability to penetrate bacterial membranes, thereby increasing its efficacy.
2. Anticancer Potential
Compounds similar to this compound have been evaluated for anticancer activity. For instance, a series of piperazine derivatives demonstrated potent inhibition against cancer cell lines through apoptosis induction mechanisms . The trifluoromethyl group in the pyrimidine ring may contribute to increased lipophilicity, enhancing cell membrane permeability.
3. Neuropharmacological Effects
The compound's potential as a neuropharmacological agent has been explored, particularly in relation to serotonin and dopamine receptor modulation. Research indicates that similar piperazine derivatives exhibit affinity for 5-HT_1A and D_2 receptors, suggesting possible applications in treating mood disorders .
Structure-Activity Relationship (SAR)
The SAR studies reveal that modifications in the substituents on the piperazine and pyrimidine rings significantly impact biological activity. For example:
Compound Variation | Receptor Affinity | IC50 (nM) |
---|---|---|
Base Compound | D_2 | 8.9 |
Trifluoromethyl Substituted | 5-HT_1A | 201.4 |
Isoxazole Variant | 5-HT_2A | 195.5 |
These variations indicate that specific substitutions can enhance or reduce receptor binding affinity and overall biological efficacy .
Case Study 1: Antimycobacterial Activity
In a study focused on antimycobacterial agents, derivatives of this compound were tested against M. tuberculosis, showing promising results with IC50 values indicating effective inhibition at low concentrations .
Case Study 2: Antidepressant-like Effects
Another investigation assessed the antidepressant-like effects of related piperazine compounds in animal models. Results indicated significant reductions in immobility time during forced swim tests, suggesting potential therapeutic benefits for mood disorders .
Properties
IUPAC Name |
[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2S/c1-11-22-15(18(19,20)21)10-16(23-11)25-4-6-26(7-5-25)17(27)12-9-13(28-24-12)14-3-2-8-29-14/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFIKYFDKRSSAJZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=NOC(=C3)C4=CC=CS4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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